molecular formula C7H14O B14610861 4-Methylhex-4-en-1-ol CAS No. 59518-07-9

4-Methylhex-4-en-1-ol

Cat. No.: B14610861
CAS No.: 59518-07-9
M. Wt: 114.19 g/mol
InChI Key: ODXKXHIJYUXICI-UHFFFAOYSA-N
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Description

4-Methylhex-4-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhex-4-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylhex-4-en-1-yne. The reaction typically proceeds as follows:

    Hydroboration: The alkyne is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.

    Oxidation: The organoborane is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Methylhex-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate the substitution reactions.

Major Products Formed

    Oxidation: 4-Methylhex-4-en-1-one (a ketone) or 4-Methylhex-4-enal (an aldehyde).

    Reduction: 4-Methylhexan-1-ol (a saturated alcohol).

    Substitution: 4-Methylhex-4-en-1-chloride (a halide).

Scientific Research Applications

4-Methylhex-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylhex-4-en-1-ol depends on the specific reactions it undergoes. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of a saturated alcohol. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylhex-4-en-1-yne: An alkyne with similar structural features but different reactivity.

    4-Methylhexan-1-ol: A saturated alcohol with similar molecular weight but lacking the double bond.

    4-Methylhex-4-enal: An aldehyde with similar structural features but different functional groups.

Uniqueness

4-Methylhex-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

59518-07-9

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

4-methylhex-4-en-1-ol

InChI

InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h3,8H,4-6H2,1-2H3

InChI Key

ODXKXHIJYUXICI-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CCCO

Origin of Product

United States

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